REACTION_CXSMILES
|
[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[CH2:6](N(CC)CC)C.[C:13](Cl)(=[O:15])[CH3:14].C(OCC)(=O)C>ClCCl>[C:13]([NH:5][C:1](=[O:4])[C:2]([CH3:6])=[CH2:3])(=[O:15])[CH3:14]
|
Name
|
|
Quantity
|
23.7 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)N
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
27.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was then stirred at a temperature of 0° C. for 10 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the termination of the dropwise addition
|
Type
|
CUSTOM
|
Details
|
Triethylamine hydrochloride thus precipitated
|
Type
|
FILTRATION
|
Details
|
was then filtered off
|
Type
|
DISTILLATION
|
Details
|
The filtrate was then subjected to distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC(C(=C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |